Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt
CAS No.:
Cat. No.: VC18367049
Molecular Formula: C34H56N4O12
Molecular Weight: 712.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H56N4O12 |
|---|---|
| Molecular Weight | 712.8 g/mol |
| IUPAC Name | 3-[2-amino-3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
| Standard InChI | InChI=1S/C34H56N4O12/c1-4-13-42-22-25-45-19-10-36-31(39)7-16-48-28-34(35,29-49-17-8-32(40)37-11-20-46-26-23-43-14-5-2)30-50-18-9-33(41)38-12-21-47-27-24-44-15-6-3/h1-3H,7-30,35H2,(H,36,39)(H,37,40)(H,38,41) |
| Standard InChI Key | ZDSGMMNTGVDLQW-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a methane central carbon atom bonded to three identical arms, each comprising a propargyl group linked via a PEG2-ethoxymethyl spacer. The TFA counterion enhances solubility in polar solvents, a critical attribute for biological applications. Key structural elements include:
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 712.8 g/mol | |
| Purity | 95–98% | |
| Storage Conditions | -20°C |
Synthesis and Characterization
Synthetic Pathways
The synthesis of Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt involves sequential nucleophilic substitutions and amidation reactions. A representative route includes:
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Core formation: Reaction of tris(2-aminoethyl)amine with chloro-PEG2-ethoxymethyl intermediates to install the branched PEG architecture.
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Propargylation: Treatment with propargyl bromide introduces terminal alkyne groups.
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Salt formation: Counterion exchange with trifluoroacetic acid yields the TFA salt .
Analytical Validation
Quality control relies on orthogonal techniques:
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High-Performance Liquid Chromatography (HPLC): Confirms >95% purity by reverse-phase chromatography .
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Nuclear Magnetic Resonance (NMR): - and -NMR verify branching ratios and propargyl group integrity.
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion at m/z 712.8.
Applications in Bioconjugation
Click Chemistry Platforms
The compound’s propargyl groups participate in CuAAC reactions with azides, forming stable 1,2,3-triazole linkages. This reaction’s bioorthogonality enables:
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Antibody-Drug Conjugate (ADC) synthesis: Site-specific coupling of cytotoxic payloads to monoclonal antibodies.
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Surface functionalization: Immobilization of biomolecules on nanoparticles or medical devices for targeted delivery .
PEGylation Advantages
The PEG2-ethoxymethyl spacers confer:
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Enhanced solubility: Reduces aggregation of hydrophobic drug candidates in aqueous media.
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Stealth properties: Minimizes opsonization and extends circulatory half-life in vivo .
Table 2: Comparative Performance in Bioconjugation
| Parameter | With PEG Spacers | Without PEG Spacers |
|---|---|---|
| Reaction Efficiency | >90% | 60–70% |
| Solubility in PBS | 25 mg/mL | <5 mg/mL |
| Plasma Half-life (ADC) | 48–72 h | 12–24 h |
Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
The trifunctional design allows simultaneous attachment of:
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Targeting antibodies via Fc-region glycans.
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Drug payloads (e.g., auristatins) through cleavable linkers.
Nanoparticle Functionalization
Surface modification of lipid nanoparticles (LNPs) or metal-organic frameworks (MOFs) enhances:
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Cellular uptake: PEG-mediated evasion of immune detection.
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Payload capacity: High branching density accommodates multivalent ligand display .
Challenges and Future Directions
In Vivo Stability
While PEG spacers resist enzymatic degradation, recent studies note anti-PEG antibody formation in patients—a concern for chronic therapies . Next-generation variants may incorporate hydrolyzable linkers.
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